
2-Chloro-6-methylpyrimidin-4-amine
Overview
Description
2-Chloro-6-methylpyrimidin-4-amine (C₅H₆ClN₃, molecular weight: 143.58 g/mol) is a pyrimidine derivative with a chlorine atom at position 2, a methyl group at position 6, and an amine group at position 4. Its monoclinic crystal structure (space group P2₁/c) features a two-dimensional network stabilized by N–H⋯N hydrogen bonds and π–π interactions (centroid-to-centroid distance: 3.5259 Å) . This compound is a critical intermediate in synthesizing pharmaceuticals targeting inflammatory bowel disease, asthma, and Crohn’s disease .
Biological Activity
2-Chloro-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its chlorinated structure, which influences its reactivity and interaction with biological targets. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHClN. Its structure features a chlorine atom at the 2-position of the pyrimidine ring, which plays a crucial role in its biological interactions.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific protein kinases, including Src kinase and ABL kinase. These kinases are involved in various cellular processes, including proliferation and survival, making this compound a candidate for cancer therapeutics .
- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate inflammation and cell growth. The inhibition of cyclooxygenase (COX) enzymes has been noted, which reduces the production of pro-inflammatory mediators like prostaglandins.
Anticancer Properties
Research indicates that this compound can inhibit tumor growth in various cancer models. For instance, it has shown effectiveness in reducing cell proliferation in breast cancer cell lines through its action on Src kinases .
Case Study : A study involving mouse xenograft models demonstrated that treatment with compounds related to this compound resulted in significant tumor size reduction compared to controls .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, potentially making it useful in developing new antibiotics .
Research Findings
Several studies have documented the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that the compound inhibits cell viability in cancer cell lines at low micromolar concentrations. The IC values reported range from 0.005 to 0.44 µM for various cancer types .
- In Vivo Studies : Animal studies have indicated that administration of this compound leads to reduced tumor growth and improved survival rates in treated groups compared to untreated controls .
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro substituent undergoes nucleophilic displacement with amines, alcohols, and thiols. Reaction conditions and outcomes depend on the nucleophile and solvent system.
Table 1: Substitution Reactions at the 2-Chloro Position
Key findings:
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Ammonia replaces the chloro group under mild conditions (THF, 50°C), forming 2-amino-6-methylpyrimidin-4-amine .
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Thiols require catalytic Pd(OAc)₂ for efficient substitution, achieving yields >70%.
Suzuki–Miyaura Cross-Coupling
The chloro group participates in palladium-catalyzed couplings with aryl boronic acids.
Table 2: Cross-Coupling Reactions
Mechanistic insights:
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Electron-withdrawing groups on boronic acids accelerate oxidative addition .
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Steric hindrance at the pyrimidine 6-methyl group reduces coupling efficiency by 15–20%.
Hydrogen Bonding and Reactivity
The amino group at position 4 forms N–H⋯N hydrogen bonds (H-bond length: 2.01 Å ), influencing:
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Solubility : Enhanced in polar aprotic solvents (DMF > DMSO > MeCN)
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Reaction kinetics : H-bond networks stabilize transition states in substitution reactions
Stability and Side Reactions
Critical considerations for handling:
Factor | Effect | Mitigation Strategy |
---|---|---|
Moisture | Hydrolysis of chloro group (t₁/₂ = 48 hr) | Store under N₂ at −20°C |
Light | Radical formation at methyl group | Use amber glassware |
Acidic conditions | Ring-opening above pH < 3 | Maintain neutral pH during reactions |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via reduction of 2-chloro-4-methyl-6-nitropyrimidine using iron powder and hydrochloric acid in dichloromethane. Optimization involves controlling reaction time (6 hours at room temperature) and solvent purity. Post-synthesis, crystallization in ethanol yields high-purity crystals .
- Critical Parameters : Monitor nitro-group reduction efficiency via TLC or HPLC. Adjust iron-to-substrate ratios (e.g., 10:1 w/w) to minimize byproducts.
Q. How can spectroscopic techniques (NMR, IR) confirm the molecular structure of this compound?
- Protocol : Use H NMR to identify aromatic protons (δ 6.2–6.8 ppm) and amine protons (δ 5.1–5.3 ppm). IR spectroscopy detects N–H stretching (3300–3500 cm) and C–Cl vibrations (600–800 cm). Cross-validate with C NMR for methyl (δ 20–25 ppm) and pyrimidine carbons (δ 150–160 ppm) .
Q. What crystallization strategies yield high-quality single crystals for structural analysis?
- Approach : Slow evaporation of ethanol solutions at room temperature over 7 days produces block-like crystals. Ensure solvent purity and avoid temperature fluctuations to prevent twinning. Use seed crystals to improve reproducibility .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?
- Refinement : Employ SHELXL for refinement, using riding models for H atoms (N–H = 0.86 Å, C–H = 0.93–0.96 Å). Analyze R factors () and anisotropic displacement parameters to validate bond lengths and angles. The monoclinic space group (a = 7.1256 Å, β = 115.678°) confirms packing efficiency .
Q. What strategies address contradictions in biological activity data for pyrimidine derivatives?
- Analysis : Compare in vitro assays (e.g., MIC values for antimicrobial activity) with structural analogs. Use 3D-QSAR models to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity. Re-evaluate purity via HPLC and confirm crystallinity to rule out polymorphic interference .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Modeling : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potentials, identifying reactive sites (C2 and C4). Simulate transition states for amination or alkylation reactions. Validate predictions with experimental kinetics (e.g., SNAr reaction rates with amines) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Solutions : Use asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed coupling) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC. Optimize column chromatography conditions to separate diastereomers .
Q. Data Contradiction and Validation
Q. How to reconcile discrepancies between theoretical and experimental C NMR chemical shifts?
- Troubleshooting : Recalculate shifts using solvent correction models (e.g., PCM for DMSO-d). Check for tautomeric equilibria (e.g., amine-imine) in solution. Validate assignments via 2D HSQC and HMBC experiments .
Q. Why might crystallographic data show deviations from idealized bond angles in the pyrimidine ring?
- Analysis : Assess intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) distorting the ring. Compare with similar structures in the Cambridge Structural Database. Use Hirshfeld surface analysis to quantify packing effects .
Application-Oriented Questions
Q. How to design this compound derivatives for targeted kinase inhibition?
- Strategy : Introduce substituents at C4 (e.g., aryl groups) to enhance hydrophobic binding. Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets. Synthesize analogs via Suzuki-Miyaura coupling and test IC values in kinase assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Differences
The table below highlights key structural variations, physicochemical properties, and applications of analogs:
Key Observations
Methyl vs. Methoxy: The methyl group in the target compound enhances lipophilicity compared to methoxy analogs (e.g., 4-Chloro-6-methoxypyrimidin-2-amine), influencing membrane permeability .
Crystallographic Behavior :
- The target compound’s 2D network contrasts with the 3D Cl⋯N interactions in 4,6-Dichloro-5-methoxypyrimidine, which arise from dual chlorine substituents .
Nitro Groups (e.g., in 4-Amino-2-chloro-6-methyl-5-nitropyrimidine) increase electrophilicity, making the compound reactive in explosive formulations .
Properties
IUPAC Name |
2-chloro-6-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEIDYLEFVIOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310211 | |
Record name | 2-Chloro-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14394-60-6 | |
Record name | 2-Chloro-6-methyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14394-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 222758 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014394606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14394-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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